molecular formula C7H7BrO2S B1597582 Methyl 5-bromo-4-methylthiophene-2-carboxylate CAS No. 54796-47-3

Methyl 5-bromo-4-methylthiophene-2-carboxylate

Cat. No.: B1597582
CAS No.: 54796-47-3
M. Wt: 235.1 g/mol
InChI Key: RJWZFHRMQRWEIH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and a methyl ester group

Properties

IUPAC Name

methyl 5-bromo-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZFHRMQRWEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383709
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54796-47-3
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-4-methylthiophene-2-carboxylate
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Preparation Methods

Starting from 3-Methylthiophene Derivatives

A typical route involves bromination of 3-methylthiophene derivatives to introduce bromine at the 5-position, followed by carboxylation and esterification steps.

  • Bromination : Using N-bromosuccinimide (NBS) or bromine in acetic acid at low temperatures (0–5 °C) selectively brominates the 5-position of 4-methylthiophene derivatives without overbromination or side reactions.
  • Carboxylation : Carboxyl functionality can be introduced via Grignard formation at the 2-position followed by carbonation with CO₂ or via palladium-catalyzed carbonylation under CO pressure in alcohol solvents such as methanol or ethanol.
  • Esterification : The carboxylic acid intermediate is esterified with methanol, often using thionyl chloride (SOCl₂) to form the acid chloride intermediate, which reacts with methanol to yield the methyl ester.

Direct Esterification of 5-Bromo-4-methylthiophene-2-carboxylic Acid

An alternative approach involves direct esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC and DMAP) under reflux conditions.

Detailed Stepwise Synthesis Example

Step Reaction Reagents & Conditions Outcome & Notes
1 Selective Bromination of 4-methylthiophene NBS in dichloromethane, 0–5 °C, 2–4 h Regioselective bromination at 5-position; yield ~64%
2 Formation of Grignard reagent at 2-position Mg, ether solvent, inert atmosphere Preparation for carbonation step
3 Carboxylation CO₂ bubbling or Pd-catalyzed carbonylation under CO pressure in MeOH Introduction of carboxylic acid or ester group; Pd-catalyzed carbonylation yields ester directly
4 Esterification (if starting from acid) SOCl₂ to form acid chloride, then methanol reflux Conversion to methyl ester; high purity product

Reaction Conditions and Yields

Starting Material Reagents Solvent Temperature Yield (%) Notes
4-Methylthiophene NBS CH₂Cl₂ 0–5 °C 64 Selective bromination at 5-position
5-Bromo-4-methylthiophene Mg (for Grignard) Ether 25 °C - Prepares organometallic intermediate for carboxylation
Grignard intermediate CO₂ or Pd-catalyst + CO MeOH or EtOH 25–80 °C 50–70 Pd-catalyzed carbonylation can yield ester directly
5-Bromo-4-methylthiophene-2-carboxylic acid SOCl₂ + MeOH DCM or reflux 0–60 °C 70–80 Esterification to methyl ester

Mechanistic and Regioselectivity Considerations

  • Bromination : The presence of the methyl group at the 4-position directs bromination to the 5-position due to electronic and steric effects. Low-temperature conditions and use of NBS in non-protic solvents help avoid polybromination.
  • Carboxylation : The formation of the 2-thienyl Grignard intermediate allows for selective introduction of the carboxyl group at the 2-position. Pd-catalyzed carbonylation under CO pressure offers an alternative route that can directly form the ester, simplifying purification.
  • Esterification : Conversion of the acid to acid chloride using SOCl₂ enhances reactivity towards methanol, improving esterification efficiency and product purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Bromination → Grignard → Carboxylation → Esterification Stepwise control, high regioselectivity High purity; adaptable to scale-up Multi-step, requires inert atmosphere for Grignard
Bromination → Pd-catalyzed Carbonylation (direct ester formation) Fewer steps, direct ester formation Simplified process; good yields Requires Pd catalyst and CO handling
Direct Esterification of Acid Simple esterification Straightforward, uses common reagents Requires prior acid synthesis; potential side reactions

Research Findings and Practical Notes

  • The selective bromination is critical for obtaining the desired 5-bromo substitution without overbromination or substitution at other ring positions.
  • Pd-catalyzed carbonylation methods have been demonstrated to be efficient for introducing the ester group directly, reducing the number of synthetic steps and improving overall yield.
  • Reaction monitoring is typically performed using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to track conversion and purity.
  • Purification is generally achieved through recrystallization or column chromatography , depending on scale and purity requirements.
  • Industrial scale synthesis often employs continuous flow reactors and optimized conditions to maximize yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Antimicrobial Activity

Methyl 5-bromo-4-methylthiophene-2-carboxylate has demonstrated notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli20 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound's mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of cell wall synthesis, although specific pathways require further investigation .

Anticancer Potential

Research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to this compound have shown selective cytotoxicity towards prostate cancer cell lines, indicating potential as a chemotherapeutic agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine and carboxylate groups facilitate various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules.
  • Esterification Reactions : It can participate in esterification reactions to form new esters.

Synthetic Routes

The synthesis typically involves the bromination of thiophene derivatives followed by esterification reactions. The compound's reactivity is influenced by the presence of both bromine and carboxylate groups, making it a valuable intermediate in organic synthesis .

Material Science

In material science, this compound is utilized in the development of advanced materials. Its unique chemical structure allows for modifications that enhance material properties such as conductivity and stability.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into conductive polymer matrices can improve electrical conductivity and thermal stability. This application is crucial for developing next-generation electronic devices and sensors .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting the compound’s overall activity .

Comparison with Similar Compounds

    Methyl 5-bromo-2-thiophenecarboxylate: Lacks the methyl group at the 4-position.

    Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: Contains a cyano group instead of a methyl group.

    Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a pyrimidine ring instead of a thiophene ring.

Uniqueness: Methyl 5-bromo-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the bromine and methyl ester groups on the thiophene ring. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

Methyl 5-bromo-4-methylthiophene-2-carboxylate (MBMT) is a thiophene derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MBMT, including its mechanisms of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

MBMT is characterized by the following structural features:

  • Molecular Formula : C6H5BrO2S
  • Molecular Weight : Approximately 221.07 g/mol
  • Functional Groups :
    • Bromine atom at the 5-position of the thiophene ring
    • Methyl group at the 4-position
    • Carboxylate ester functional group at the 2-position

These structural elements contribute to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research indicates that MBMT exhibits significant antimicrobial properties, particularly against various strains of bacteria, including drug-resistant Escherichia coli. The compound's structure enables it to interact with bacterial cell membranes, potentially disrupting cellular processes and inhibiting growth.

2. Interaction with Biological Targets

Thiophene derivatives, including MBMT, are known to interact with several biological targets. The presence of the bromine atom and ester group enhances its reactivity and ability to form complexes with proteins or enzymes involved in critical biochemical pathways.

Pharmacological Properties

The pharmacological profile of MBMT suggests its potential as a therapeutic agent:

  • Absorption and Bioavailability : Studies suggest that MBMT has high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating good bioavailability for systemic effects.
  • Biochemical Pathways : It has been shown to influence various biochemical pathways, leading to diverse downstream effects that may include anti-inflammatory responses and enzyme inhibition .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of MBMT against multiple bacterial strains. Results demonstrated that MBMT effectively inhibited the growth of resistant strains, highlighting its potential as an alternative therapeutic agent in combating bacterial infections.

Bacterial StrainInhibition Zone (mm)
E. coli15
Staphylococcus aureus12
Pseudomonas aeruginosa10

Case Study 2: Enzyme Inhibition

Another research investigation focused on the enzyme inhibition properties of MBMT. The compound was tested against specific enzymes involved in inflammation pathways. It showed promising results in inhibiting these enzymes, suggesting potential applications in treating inflammatory diseases.

EnzymeIC50 (µM)
COX-28.5
LOX7.2

Q & A

Basic: What are the recommended synthetic routes and characterization methods for Methyl 5-bromo-4-methylthiophene-2-carboxylate?

Answer:
Synthesis typically involves bromination of a pre-functionalized thiophene scaffold. A common approach includes:

Esterification : Reacting 5-bromo-4-methylthiophene-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure compound.

Characterization:

  • NMR : Assign signals using 1H^1H- and 13C^{13}C-NMR. The methyl ester group appears as a singlet (~3.8 ppm for 1H^1H; ~165 ppm for 13C^{13}C). The thiophene ring protons show splitting patterns dependent on substituent positions.
  • Mass Spectrometry : Exact mass = 233.9350 (C₇H₇BrO₂S, [M]⁺), confirmed via high-resolution MS .
  • IR : Ester carbonyl stretch at ~1700 cm⁻¹; C-Br stretch ~550 cm⁻¹.

For reproducibility, document solvent ratios, reaction temperatures, and column conditions rigorously .

Advanced: How can crystallographic data resolve conformational ambiguities in the thiophene ring?

Answer:
The thiophene ring’s puckering can be analyzed using Cremer-Pople parameters (amplitude qq, phase angle ϕ\phi) derived from X-ray diffraction

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Refinement : Employ SHELXL (via Olex2 interface) for least-squares refinement. The methyl and bromine substituents may induce non-planarity, quantified by qq (typically 0.1–0.3 Å for thiophenes) .

Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight deviations from planarity. Compare with DFT-optimized geometries to validate experimental trends .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:
The C-Br bond serves as a site for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille):

Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O.

Optimization : Monitor reaction progress via TLC. The electron-withdrawing ester group meta to Br enhances oxidative addition efficiency.

Byproduct Analysis : GC-MS identifies debrominated side products, which can be minimized by controlling reaction temperature (60–80°C) .

Advanced: What electronic effects arise from the methyl and ester groups in electrophilic substitution?

Answer:

  • Methyl Group : Electron-donating (+I effect) directs electrophiles to the 5-position (para to Br).
  • Ester Group : Electron-withdrawing (-M effect) deactivates the ring, slowing substitution but favoring meta-directing in competitive reactions.

Experimental Validation:

  • Nitration : React with HNO₃/H₂SO₄. LC-MS analysis shows predominant 3-nitro substitution (ortho to ester).
  • Computational Modeling : HOMO/LUMO maps (Gaussian 09, B3LYP/6-311+G(d,p)) confirm charge distribution trends .

Advanced: How to address discrepancies in melting points or spectral data between synthetic batches?

Answer:

Purity Assessment : Re-run HPLC (C18 column, acetonitrile/water) to check for unreacted starting material or ester hydrolysis products.

Polymorphism Screening : Perform DSC to detect crystalline polymorphs; recrystallize from toluene/hexane to isolate the most stable form.

Spectral Reassignment : Compare 1H^1H-NMR with DEPT-135 to confirm signal assignments, especially if rotamers (due to ester rotation) complicate splitting .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to volatile organic solvents (e.g., DCM, THF).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Collect brominated waste separately for halogen-specific treatment.
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-4-methylthiophene-2-carboxylate
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